molecular formula C11H9N3O2S B5953992 (5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B5953992
M. Wt: 247.28 g/mol
InChI Key: OSERUUXVQYDZLX-WEVVVXLNSA-N
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Description

(5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring, which is a six-member aromatic heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the heterocyclization of a polarized system. One common synthetic route starts with the preparation of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, which is then used as a starting compound to synthesize the target compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory effects.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one
  • Pyrazole derivatives
  • Pyran derivatives

Uniqueness

(5E)-3-ACETYL-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific structural features and potential applications. Its combination of a pyridine ring with an imidazolidinone moiety and a sulfanyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

(5E)-3-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-7(15)14-10(16)9(13-11(14)17)5-8-3-2-4-12-6-8/h2-6H,1H3,(H,13,17)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSERUUXVQYDZLX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C(=CC2=CN=CC=C2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C(=O)/C(=C\C2=CN=CC=C2)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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